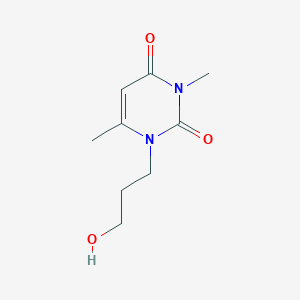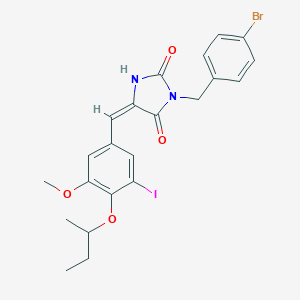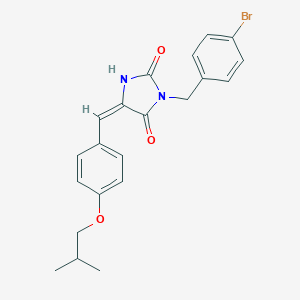
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione, also known as HDMP, is a chemical compound that has been extensively studied for its potential applications in the field of pharmacology. This compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
作用機序
The mechanism of action of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and exhibit anti-inflammatory properties. In addition, 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its relatively low toxicity. It has also been shown to have a high selectivity for cancer cells, making it a potentially effective treatment for cancer. However, one of the limitations of using 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of more efficient synthesis methods for 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione. Another area of interest is the investigation of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione's potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione and its potential applications in the field of pharmacology.
合成法
The synthesis of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 3,6-dimethyluracil with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, and the resulting product is purified through recrystallization.
科学的研究の応用
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential applications in the field of pharmacology. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. In addition, 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
CAS番号 |
76889-80-0 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC名 |
1-(3-hydroxypropyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c1-7-6-8(13)10(2)9(14)11(7)4-3-5-12/h6,12H,3-5H2,1-2H3 |
InChIキー |
VEAAHWZZKBBVEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CCCO)C |
正規SMILES |
CC1=CC(=O)N(C(=O)N1CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B286288.png)
![2-{(5E)-5-[2-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286290.png)
![3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B286291.png)


![2-(3-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B286294.png)
![Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B286295.png)
![isopropyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286298.png)
![isopropyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286300.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286301.png)
![ethyl 5-(2-methoxyphenyl)-3-oxo-7-propyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286303.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286304.png)
![ethyl 5-(4-isopropylphenyl)-7-methyl-3-oxo-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286305.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286308.png)